molecular formula C7H11NOS B14642982 Cyclohexanecarbothioamide, 2-oxo- CAS No. 51978-91-7

Cyclohexanecarbothioamide, 2-oxo-

Cat. No.: B14642982
CAS No.: 51978-91-7
M. Wt: 157.24 g/mol
InChI Key: XPJZIZBQAIFVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarbothioamide, 2-oxo- is a chemical compound with the molecular formula C7H11NOS It is a derivative of cyclohexane, where a carboxamide group is attached to the cyclohexane ring, and the sulfur atom is bonded to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioamide, 2-oxo- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with thiourea under acidic conditions. The reaction typically proceeds as follows:

  • Cyclohexanone is reacted with thiourea in the presence of hydrochloric acid.
  • The mixture is heated to facilitate the reaction.
  • The product, cyclohexanecarbothioamide, 2-oxo-, is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarbothioamide, 2-oxo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarbothioamide, 2-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexanecarbothioamide, 2-oxo- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Similar structure but lacks the sulfur atom.

    2-Oxocyclohexanecarboxamide: Similar structure but with an oxygen atom instead of sulfur.

    Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.

Uniqueness

Cyclohexanecarbothioamide, 2-oxo- is unique due to the presence of both a carbonyl group and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51978-91-7

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-oxocyclohexane-1-carbothioamide

InChI

InChI=1S/C7H11NOS/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10)

InChI Key

XPJZIZBQAIFVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.